N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzodioxin moiety fused with a benzothiadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 2,1,3-benzothiadiazole-5-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitro-4-quinazolinamine
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of benzodioxin and benzothiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11N3O3S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H11N3O3S/c19-15(9-1-3-11-12(7-9)18-22-17-11)16-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,16,19) |
InChI Key |
JOPLEJSGFDFBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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